molecular formula C28H42O4 B1199015 4-Methylumbelliferyl stearate CAS No. 79408-85-8

4-Methylumbelliferyl stearate

Cat. No.: B1199015
CAS No.: 79408-85-8
M. Wt: 442.6 g/mol
InChI Key: QOIJAZYHGUNKLA-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl stearate is a fluorogenic substrate commonly used in biochemical assays to measure lipase activity. This compound is characterized by its ability to release a fluorescent product, 4-methylumbelliferone, upon enzymatic hydrolysis. The molecular formula of this compound is C28H42O4, and it has a molecular weight of 442.63 g/mol .

Mechanism of Action

Target of Action

4-Methylumbelliferyl stearate, also known as 4-Methyllumbelliferyl stearate or Octadecanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, is primarily used as a substrate for the measurement of lipase activity . The compound’s primary targets are enzymes and transcription factors, including 13 members of the nuclear receptor superfamily regulating lipid and carbohydrate metabolism .

Mode of Action

This compound is a well-known hyaluronic acid synthesis inhibitor . When this compound is used as a substrate for lipase, the released methylumbelliferone is monitored . It has been shown to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance. It also inhibits tumor progression and metastasis .

Biochemical Pathways

The compound affects various biochemical pathways. It has been found to decrease the synthesis of hyaluronan, a prominent component of the extracellular matrix at many sites of chronic inflammation . This results in changes in the expression of genes involved in bile acid metabolism, gluconeogenesis, and immune response .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism via conjugation to either a glucuronic (4-MUG), or a sulfate (4-MUS). The glucuronide (4-MUG) is the predominant pathway and accounts for over 90% of its metabolism . 4-MUG is more hydrophilic and gets eliminated in the bile and urine .

Result of Action

The compound’s action results in a decrease in hyaluronan synthesis, diminished proliferation, and induced apoptosis while reducing cell migration and the activity of metalloproteinases . Furthermore, it sensitizes GL26 cells to the TMZ effect and shows selective toxicity on tumor cells without exhibiting neurotoxic effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s concentration immediately drops after treatment is stopped, whereas the 4-MUG concentration shows a peak 1 hour after treatment stops . In a build-up study, 4-MU and 4-MUG treatment in mice lead to a plateau of 4-MU concentration starting at 4 days post treatment start .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylumbelliferyl stearate typically involves the esterification of 4-methylumbelliferone with stearic acid. This reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl stearate primarily undergoes hydrolysis reactions catalyzed by lipases. This hydrolysis results in the cleavage of the ester bond, releasing 4-methylumbelliferone and stearic acid.

Common Reagents and Conditions:

    Hydrolysis: Lipase enzymes in aqueous buffer solutions are commonly used to hydrolyze this compound. The reaction conditions often include a pH range of 7-8 and temperatures between 25-37°C.

    Esterification: As mentioned, the esterification of 4-methylumbelliferone with stearic acid involves reagents like DCC and DMAP under anhydrous conditions.

Major Products:

    Hydrolysis: 4-Methylumbelliferone and stearic acid.

    Esterification: this compound.

Scientific Research Applications

4-Methylumbelliferyl stearate is widely used in various scientific research fields due to its fluorogenic properties:

Comparison with Similar Compounds

    4-Methylumbelliferyl acetate: Another fluorogenic substrate used to measure esterase activity.

    4-Methylumbelliferyl butyrate: Used to assess lipase activity with a shorter fatty acid chain compared to stearate.

    4-Methylumbelliferyl palmitate: Similar to stearate but with a slightly shorter fatty acid chain.

Uniqueness: 4-Methylumbelliferyl stearate is unique due to its long fatty acid chain, which makes it particularly suitable for studying lipases that act on long-chain fatty acids.

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h19-22H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIJAZYHGUNKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229639
Record name 4-Methyllumbelliferyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79408-85-8
Record name 4-Methyllumbelliferyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079408858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyllumbelliferyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of using 4-Methylumbelliferyl stearate as a substrate in lipase activity assays?

A1: this compound (MU-stearate) is a fluorogenic substrate, meaning it releases a fluorescent product upon hydrolysis. [] This property makes it particularly useful in lipase activity assays because the fluorescence intensity directly correlates with the extent of enzymatic hydrolysis. The study utilized MU-stearate, along with other substrates like triolein and cholesterol oleate, to characterize the activity of ester hydrolases (lipases) from pigeon adipose tissue. [] The use of MU-stearate allowed researchers to observe distinct acid and neutral pH optima for these enzymes, highlighting the presence of different lipase activities within the tissue extract. []

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